

Synthesis of radiolabeled 2-(Benzylxy)benzamide for imaging studies

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Compound of Interest

Compound Name: 2-(Benzylxy)benzamide

Cat. No.: B181275

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Application Note & Protocol

Topic: Synthesis of **[¹¹C]2-(Benzylxy)benzamide** for Positron Emission Tomography (PET) Imaging Studies

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The Significance of Radiolabeled Benzamides in Molecular Imaging

Benzamide structures are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceuticals. Their ability to target a wide range of biological entities, including enzymes like poly (ADP-ribose) polymerase (PARP) and receptors on malignant melanoma, makes them highly valuable for drug development.^{[1][2]} Positron Emission Tomography (PET) is a profoundly sensitive, non-invasive molecular imaging technique that allows for the in-vivo quantification of biological processes.^[3] By labeling benzamide-based molecules with a short-lived positron-emitting radionuclide such as Carbon-11 (¹¹C; $t_{1/2} = 20.4$ min), we can create PET radiotracers to study drug biodistribution, target engagement, and disease pathology in real-time.^{[4][5]}

The introduction of a ¹¹C atom into a molecule is ideal as it does not alter the compound's physicochemical properties, ensuring that the tracer's behavior faithfully represents its non-

radioactive counterpart.[3][6] This application note provides a detailed, field-proven protocol for the synthesis of **[¹¹C]2-(Benzylxy)benzamide**, a representative molecule of this important class. We will focus on a modern and efficient radiosynthesis approach: the palladium-mediated [¹¹C]aminocarbonylation, which offers high efficiency and versatility for producing ¹¹C-labeled primary amides.[7][8]

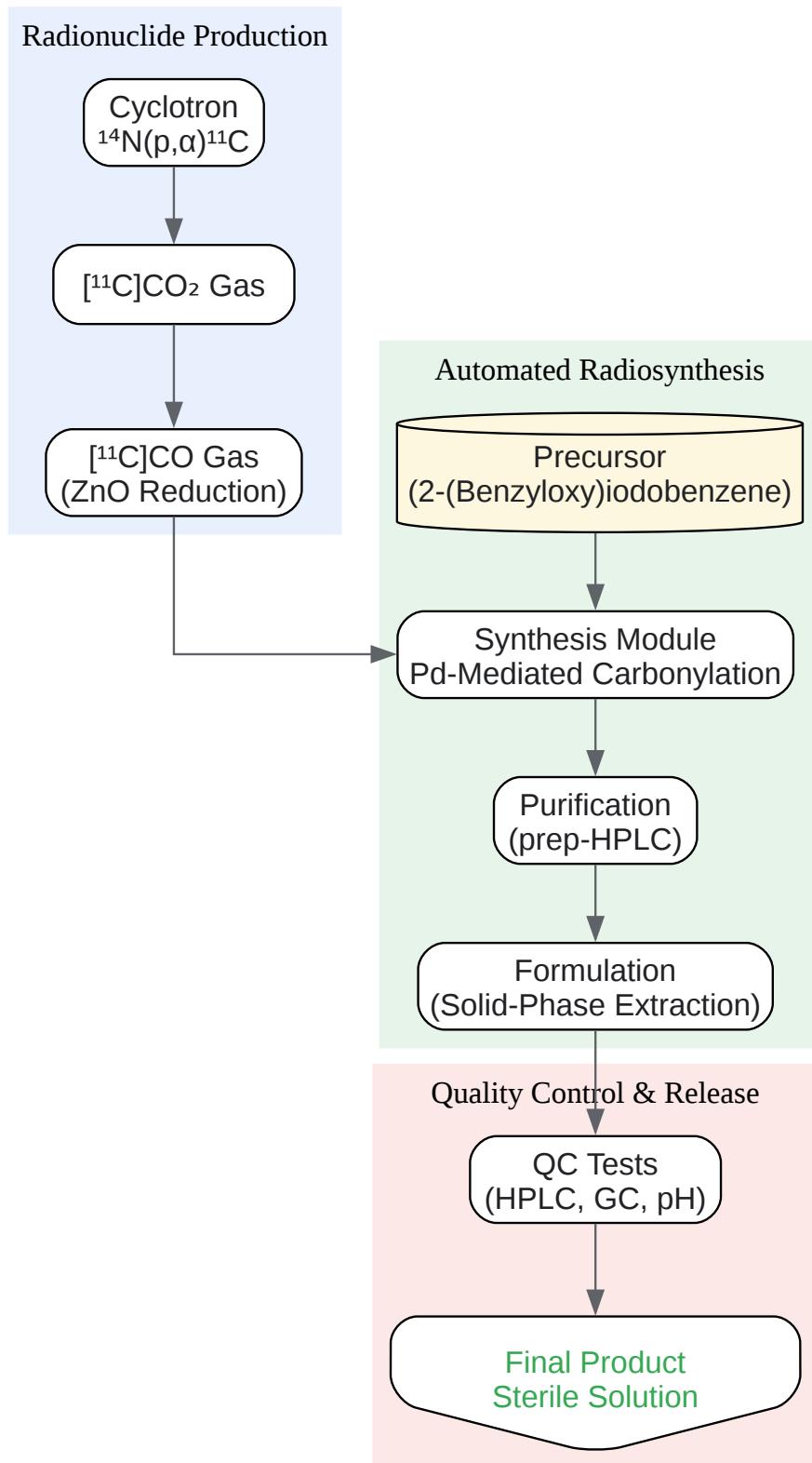
Synthesis Strategy: Palladium-Mediated [¹¹C]Carbonylation

The chosen strategy involves a two-stage process: first, the synthesis of a stable aryl halide precursor, and second, the rapid incorporation of Carbon-11 using an automated synthesis module.

- Part 1: Precursor Synthesis. The key precursor for our target molecule is 2-(benzylxy)iodobenzene. This compound is prepared via a standard Williamson ether synthesis from commercially available 2-iodophenol and benzyl bromide. This precursor is stable, easily purified, and well-suited for the subsequent radiolabeling step.
- Part 2: Radiosynthesis. The radiolabeling is achieved via a palladium-mediated aminocarbonylation reaction. Cyclotron-produced [¹¹C]carbon dioxide (^{[11}C]CO₂) is first reduced to [¹¹C]carbon monoxide (^{[11}C]CO).[7] This gaseous ^{[11}C]CO is then reacted with the 2-(benzylxy)iodobenzene precursor and an in-situ source of ammonia under the influence of a palladium catalyst and a suitable ligand. This reaction efficiently forms the ¹¹C-labeled amide bond, directly yielding **[¹¹C]2-(Benzylxy)benzamide**.[8]

The short half-life of Carbon-11 necessitates a rapid and highly efficient workflow, from radionuclide production to final quality control, typically completed within 40-60 minutes.[9]

Overall Synthesis Workflow

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Caption: Automated workflow for **[11C]2-(Benzyl)benzamide** synthesis.

Experimental Protocols

Protocol 1: Synthesis of Precursor, 2-(Benzylxy)iodobenzene

This protocol describes the synthesis of the non-radioactive precursor required for the carbonylation reaction.

Materials:

- 2-Iodophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: To a round-bottom flask, add 2-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Addition of Reagent: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
- Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane (DCM) and wash with 1 M NaOH (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
- Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(benzyloxy)iodobenzene as a clear oil. Confirm identity and purity via ¹H NMR and Mass Spectrometry.

Protocol 2: Radiosynthesis of [¹¹C]2-(BenzylOxy)benzamide

This protocol details the automated radiosynthesis using a commercial synthesis module (e.g., GE TRACERlab™ or similar).

Materials:

- [¹¹C]CO₂ from cyclotron target
- Precursor solution: 2-(benzyloxy)iodobenzene (2-3 mg) in anhydrous dimethylformamide (DMF, 300 μ L)
- Catalyst/Ligand: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Xantphos ligand
- Ammonia Source: A solution of ammonia in methanol (7N) or a silazane precursor like hexamethyldisilazane (HMDS) which generates ammonia in situ.
- Reducing Agent: Zinc oxide on carbon for the reduction of [¹¹C]CO₂ to [¹¹C]CO.
- HPLC purification supplies (see Protocol 3)

Procedure:

- **[¹¹C]CO Production:** The cyclotron-produced [¹¹C]CO₂ is passed through a heated column (e.g., 400 °C) containing zinc oxide to reduce it to [¹¹C]CO. The [¹¹C]CO is subsequently trapped in a cryo-trap or on a molecular sieve at low temperature.
- **Reaction Vessel Preparation:** The synthesis module automatically prepares a reaction vial containing the precursor solution, palladium catalyst, and ligand under an inert atmosphere (e.g., Argon).
- **[¹¹C]CO Delivery:** The trapped [¹¹C]CO is released by heating and delivered to the sealed reaction vial containing the precursor mixture.
- **Aminocarbonylation Reaction:** The ammonia source is added, and the reaction vial is heated (e.g., 100-120 °C) for a set time (typically 5-7 minutes).
- **Quenching and Dilution:** After the reaction time, the mixture is cooled and diluted with the HPLC mobile phase to prepare it for purification.

Chemical Reaction Scheme

Caption: Radiosynthesis of the target tracer via [¹¹C]carbonylation.

Protocol 3: Purification and Formulation

Rationale: High-performance liquid chromatography (HPLC) is essential to separate the desired radiolabeled product from the unreacted precursor, catalyst residues, and any radiochemical or chemical impurities.^[10] Solid-phase extraction (SPE) is then used to remove the HPLC solvents and formulate the tracer in a biocompatible solution.^[10]

Procedure:

- **Preparative HPLC:**
 - The diluted reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase).
 - A suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) is used to elute the compounds.

- The column effluent is passed through a UV detector (to detect the mass peak of the non-radioactive standard) and a radioactivity detector connected in series.
- The radioactive peak corresponding to **[¹¹C]2-(BenzylOxy)benzamide** is collected in a flask containing sterile water.
- Solid-Phase Extraction (SPE) Formulation:
 - The collected HPLC fraction is passed through a C18 SPE cartridge (e.g., Sep-Pak®), which traps the radiotracer.
 - The cartridge is washed with sterile water to remove residual HPLC solvents.
 - The final product, **[¹¹C]2-(BenzylOxy)benzamide**, is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
 - The ethanol solution is then diluted with sterile saline for injection to achieve the final desired concentration and reduce the ethanol content to <10% v/v.
 - The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 4: Quality Control

Rationale: Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[11] These tests confirm the identity, purity, and sterility of the final product.

Procedure:

- Analytical HPLC: A small aliquot of the final product is injected onto an analytical HPLC system (with radioactivity and UV detectors) to determine:
 - Radiochemical Purity (RCP): The percentage of total radioactivity that is present as the desired compound. The acceptance criterion is typically ≥95%.
 - Chemical Purity: Co-elution of the radioactive peak with a non-radioactive reference standard confirms the identity of the product.

- Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify the amount of residual solvents (e.g., DMF, acetone, ethanol) in the final injection solution to ensure they are below pharmacopeial limits.
- pH Measurement: The pH of the final solution is measured using a pH strip or meter to ensure it is within a physiologically acceptable range (typically 5.0 - 7.5).
- Visual Inspection: The final solution is inspected for any particulate matter.
- Sterility and Endotoxin Testing: While these tests cannot be completed before product release due to the short half-life, they are performed retrospectively on each batch to ensure the process maintains sterility.

Data Presentation: Typical Synthesis Results

The following table summarizes the expected outcomes for the synthesis of **[¹¹C]2-(Benzyloxy)benzamide** using the described protocol.

Parameter	Typical Value	Notes
Total Synthesis Time	40 - 50 minutes	From End of Bombardment (EOB) to final product.
Radiochemical Yield (RCY)	15 - 25%	Decay-corrected, based on initial [¹¹ C]CO ₂ activity.
Radiochemical Purity (RCP)	> 98%	Determined by analytical radio-HPLC.
Molar Activity (A _m)	40 - 80 GBq/μmol	At End of Synthesis (EOS).
Chemical Purity	> 95%	Confirmed by UV signal on analytical HPLC.

Conclusion and Scientific Insights

This application note details a robust and efficient method for the synthesis of **[¹¹C]2-(Benzyloxy)benzamide**, a representative PET tracer from the valuable benzamide class. The palladium-mediated [¹¹C]carbonylation is a powerful technique that provides direct access to

¹¹C-carbonyl-labeled amides from stable aryl halide precursors.[7][8] This approach is readily automated, making it highly suitable for the routine production of radiopharmaceuticals under the stringent time constraints imposed by the short half-life of Carbon-11.[12]

The successful implementation of this protocol requires expertise in both organic synthesis for precursor preparation and automated radiochemistry for the labeling procedure. The described purification and rigorous quality control steps are critical to ensure the final product is suitable for preclinical and clinical imaging studies, paving the way for new insights into biology and medicine.[10][11]

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